What are the physical and chemical properties of benzoyl iodide?
What are the physical and chemical properties of benzoyl iodide?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoyl iodide (C₇H₅IO) is an acyl iodide, a class of organic compounds characterized by the presence of an iodine atom bonded to a carbonyl group. It is a highly reactive chemical intermediate utilized in various organic syntheses. Its reactivity makes it a valuable reagent for introducing the benzoyl group into molecules, a common moiety in many pharmaceuticals and other biologically active compounds. This guide provides an in-depth overview of the physical and chemical properties of benzoyl iodide, along with relevant experimental details and safety information.
Physical Properties
The physical properties of benzoyl iodide are summarized in the table below. It is a dense liquid or low-melting solid at or near room temperature.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅IO | [1] |
| Molecular Weight | 232.02 g/mol | [1] |
| Appearance | Colorless to yellow liquid or crystals | [2] |
| Melting Point | 3 °C (276.15 K) | [3] |
| Boiling Point | 128 °C at 20 mmHg | |
| Density | 1.88 g/cm³ | |
| Solubility | Insoluble in water. Soluble in alcohol, ether, and carbon disulfide. | [2][4] |
Chemical Properties
Benzoyl iodide is a reactive acyl halide. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and iodine atoms. This makes it susceptible to attack by a wide range of nucleophiles.
Reactivity and Stability:
-
Hydrolysis: Benzoyl iodide reacts readily with water to form benzoic acid and hydroiodic acid. This reaction is a classic example of nucleophilic acyl substitution. Due to its moisture sensitivity, it must be handled and stored under anhydrous conditions.[5][6]
-
Reaction with Alcohols and Amines: It reacts exothermically with alcohols to form benzoate (B1203000) esters and with amines to form benzamides. These reactions are fundamental in organic synthesis for the creation of ester and amide linkages.
-
Stability: Benzoyl iodide is sensitive to light, air, and moisture.[7] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to prevent decomposition.[5][6]
Synthesis of Benzoyl Iodide
A common method for the synthesis of benzoyl iodide is the reaction of benzoyl chloride with an iodide salt, such as sodium iodide, in an anhydrous solvent like acetone (B3395972) or acetonitrile. This is an example of the Finkelstein reaction.
Experimental Protocol: Synthesis via Finkelstein Reaction
Materials:
-
Benzoyl chloride
-
Sodium iodide (anhydrous)
-
Anhydrous acetone (dried over molecular sieves)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a drying tube.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous sodium iodide to the flask.
-
Add anhydrous acetone to the flask and stir the suspension.
-
Slowly add benzoyl chloride to the stirring suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for a specified time (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The byproduct, sodium chloride, will precipitate out of the solution.
-
Filter the reaction mixture to remove the precipitated sodium chloride.
-
The resulting solution contains benzoyl iodide. The solvent can be removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by vacuum distillation.
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the synthesis of benzoyl iodide.
Reactions of Benzoyl Iodide: Nucleophilic Acyl Substitution
Benzoyl iodide readily undergoes nucleophilic acyl substitution reactions. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The iodide ion, being a good leaving group, is then eliminated to yield the substituted product.
Reaction Mechanism with an Alcohol (Esterification)
Caption: Mechanism of nucleophilic acyl substitution with an alcohol.
Spectroscopic Data
Spectroscopic methods are crucial for the characterization of benzoyl iodide.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show multiplets in the aromatic region (approximately 7.4-8.1 ppm) corresponding to the protons on the benzene (B151609) ring. The integration of these signals would correspond to 5 protons. |
| ¹³C NMR | The carbon NMR spectrum will show a characteristic downfield signal for the carbonyl carbon (typically in the range of 160-170 ppm). The aromatic carbons will appear in the region of 125-140 ppm. |
| Infrared (IR) Spectroscopy | The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically appearing around 1720-1750 cm⁻¹.[8] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 232. Common fragmentation patterns would include the loss of an iodine atom (m/z = 105, the benzoyl cation) and the phenyl group (m/z = 77). |
Safety and Handling
Benzoyl iodide is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.[5][6]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[5] In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and bases.[5][6] The container should be tightly sealed under an inert atmosphere.[5]
-
Disposal: Dispose of benzoyl iodide and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
Benzoyl iodide is a highly useful but reactive chemical intermediate. A thorough understanding of its physical and chemical properties, as well as proper handling and storage procedures, is essential for its safe and effective use in research and development. Its ability to readily undergo nucleophilic acyl substitution makes it a valuable tool for the synthesis of a wide array of benzoylated compounds.
References
- 1. Benzoyl iodide | C7H5IO | CID 136424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BENZYL IODIDE | 620-05-3 [chemicalbook.com]
- 3. Benzoyl iodide [webbook.nist.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Benzoyl iodide SDS, 618-38-2 Safety Data Sheets - ECHEMI [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. Benzoyl iodide [webbook.nist.gov]
